molecular formula C8H6BrClO3 B3013550 4-Bromo-5-chloro-2-methoxybenzoic acid CAS No. 1239770-84-3

4-Bromo-5-chloro-2-methoxybenzoic acid

Cat. No.: B3013550
CAS No.: 1239770-84-3
M. Wt: 265.49
InChI Key: STKGNVYFZXDMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Bromo-5-chloro-2-methoxybenzoic acid has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methoxybenzoic acid typically involves the bromination and chlorination of 2-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in a solvent such as acetic acid or dichloromethane at a temperature range of 0-5°C to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzoic acid ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical and industrial applications .

Properties

IUPAC Name

4-bromo-5-chloro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKGNVYFZXDMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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